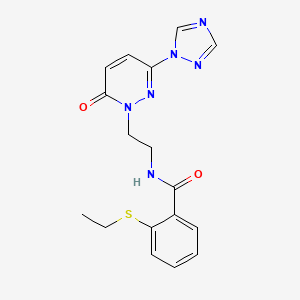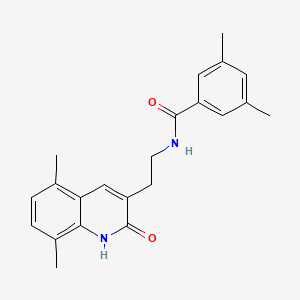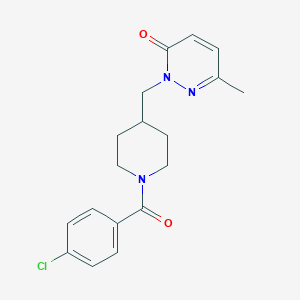![molecular formula C18H15ClN4O2 B2695339 5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008412-24-5](/img/structure/B2695339.png)
5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” is a heterocyclic compound. It is part of the triazole family, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazoles are known to bind in biological systems with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds is a well-studied area. Triazoles can be synthesized using a variety of methods, including the Huisgen 1,3-dipolar cycloaddition reaction . The use of diphenyl ether as the solvent improved the outcome of the cyclization reaction of the key intermediate .Molecular Structure Analysis
Triazoles are five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . The molecular structure of the compound can be confirmed through several methods, including geometry optimization using Steepest Descent with Gasteiger–Marsili charges and a Tripos force field .Chemical Reactions Analysis
Triazoles are capable of accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
Triazoles are known for their low molecular weight and high hydrophilicity . These properties make them suitable as building blocks for lead-oriented synthesis .科学的研究の応用
Structural and Chemical Properties
- Triazole derivatives, similar to the compound , have been studied for their structural properties using methods like X-ray diffraction, density functional theory (DFT), and spectroscopic techniques. For example, the synthesis, spectroscopic, and X-ray characterization of triazole derivatives with α-ketoester functionality and phenyl substituents have been reported (Ahmed et al., 2020).
Synthesis of Novel Compounds
- The compound is part of a broader group of 1,2,4-triazole derivatives, which have been synthesized and characterized using various techniques. This includes the use of different substituents and methods to create novel heterocyclic compounds with potential applications in various fields (Bekircan et al., 2015).
Antimicrobial and Antifungal Activities
- Some 1,2,4-triazole derivatives have demonstrated antimicrobial and antifungal activities. This indicates the potential use of these compounds, including the one , in the development of new antimicrobial agents (Bektaş et al., 2007).
Solubility and Partitioning in Biological Systems
- Understanding the solubility and partitioning of triazole compounds in biologically relevant solvents is crucial for their application in drug development. Studies on similar compounds have focused on their solubility thermodynamics and partitioning processes, which are essential for effective drug delivery (Volkova et al., 2020).
Crystal Structures and Intermolecular Interactions
- The crystal structures and intermolecular interactions of triazole compounds are significant for understanding their chemical and physical properties. This information can be crucial when designing compounds for specific applications (Karayel et al., 2015).
Oxidation and Chemical Reactions
- The oxidation and chemical reactions of triazole derivatives are important for their use in synthetic chemistry and pharmaceutical applications. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an oxidizing agent for specific chemical transformations (Zolfigol et al., 2006).
Inhibition Studies
- Triazole derivatives have been evaluated for their inhibitory effects in various biological processes, such as inhibition of specific enzymes or proteins. This research is fundamental for drug development and understanding the biological activity of these compounds (Jiang & Hansen, 2011).
Molecular Docking and Computational Studies
- Computational studies and molecular docking are utilized to predict the interaction of triazole compounds with biological targets. This approach is valuable in the early stages of drug discovery and understanding the potential therapeutic applications of these compounds (Karayel, 2021).
作用機序
Safety and Hazards
将来の方向性
Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Molecular docking calculations can be used to identify at the molecular level the binding sites of these compounds to active receptors on cancer cells, and therefore, to look for new substituents with more interactions .
特性
IUPAC Name |
5-(3-chlorophenyl)-3-[(2-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-11-5-2-3-6-12(11)10-22-16-15(20-21-22)17(24)23(18(16)25)14-8-4-7-13(19)9-14/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUXSEKJEDEULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Triazol-2-yl)ethyl]-1,2,4-triazole](/img/structure/B2695256.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695257.png)
![methyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2695258.png)
![N-(4-bromo-3-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2695259.png)
![Cyclopropyl-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2695260.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2695261.png)
![Ethyl 7-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2695262.png)

![N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2695266.png)

![Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2695272.png)
![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2695273.png)

